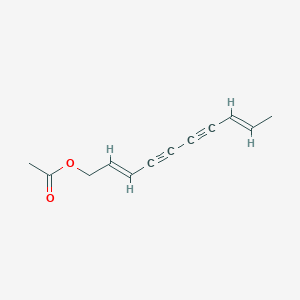

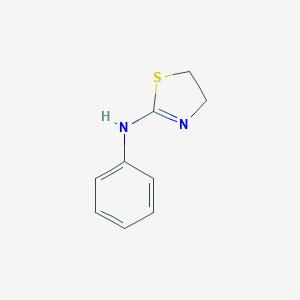

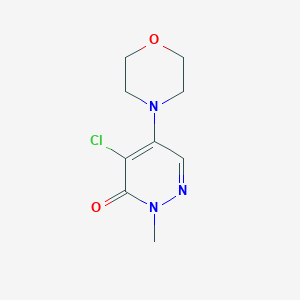

4-氯-2-甲基-5-吗啉代吡哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one often involves multi-step synthetic pathways that incorporate functional group interconversions and cyclization reactions. For instance, derivatives of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one have been synthesized through a one-pot reaction, highlighting the complexity and creativity in synthesizing such compounds (Kulakov et al., 2015). Additionally, the synthesis of N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride demonstrates the incorporation of isotopic labeling for metabolic studies, indicating the molecule's relevance in pharmacological research (Mola et al., 1985).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic techniques like FT-IR, NMR, and UV-vis spectroscopy, alongside computational methods such as DFT, provides insight into the electronic and spatial configuration of these molecules. For example, a study on a closely related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, utilized these techniques to determine its optimized molecular structure, conformational analysis, and electronic properties, illustrating the importance of structural analysis in understanding the molecule's potential interactions and reactivity (Dede et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one and its derivatives involves various organic reactions, including nucleophilic substitutions, cycloadditions, and ring transformations. These reactions are crucial for modifying the molecule to enhance its biological activity or to incorporate it into more complex structures. For instance, photochemical oxidation studies of a similar compound provided insights into its oxidative degradation pathways and potential metabolites, which is essential for understanding its stability and metabolic fate (Maki et al., 1988).

科学研究应用

化学合成与药物发现

4-氯-2-甲基-5-吗啉代吡哒嗪-3(2H)-酮在各种取代和稠环吡哒嗪酮体系的合成中用作化学骨架。它在顺序亲核芳香取代过程中的应用允许产生多种多功能体系。这些体系在药物发现中具有潜在应用,特别是在生成具有不同生物活性的化合物方面。例如,与氮亲核试剂的亲核取代反应会产生胺化产物,该产物可以进一步修饰以形成双取代体系和稠环衍生物 (Pattison et al., 2009).

光谱分析与计算化学

该化合物的结构和性质已使用各种光谱技术(如 FT-IR、1H 和 13C NMR、UV-vis)和计算方法(DFT/HSEH1PBE)进行了广泛分析。这些分析提供了对该化合物优化分子结构、振动频率、NMR 化学位移值、HOMO-LUMO、MEP(分子静电势)、NBO(自然键轨道)分析和非线性光学 (NLO) 参数的见解。这种综合表征对于理解该化合物的化学行为及其在各个科学领域的潜在应用至关重要 (Dede et al., 2018).

光物理研究

已经对 4-氯-2-甲基-5-吗啉代吡哒嗪-3(2H)-酮的衍生物进行了深入的光物理研究。这些研究旨在估算衍生物在不同溶剂中的基态和激发态偶极矩。此类研究对于材料科学中的应用至关重要,特别是在设计具有特定光学性质的材料方面。这些衍生物的合成及其光物理性质(包括溶液和固态中的荧光量子产率)为其在先进材料应用中的潜在用途提供了宝贵的见解 (Desai et al., 2016).

属性

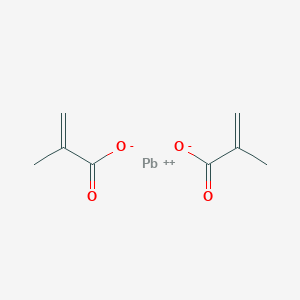

IUPAC Name |

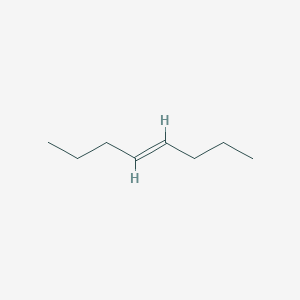

4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFFULBWRPBYJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148356 |

Source

|

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one | |

CAS RN |

1080-85-9 |

Source

|

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)